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Compound of Interest

Compound Name: Cinerubin X

Cat. No.: B217103 Get Quote

This technical guide provides a comprehensive overview of the biosynthetic pathway of

Cinerubin X, a novel anthracycline produced by a blocked mutant of Streptomyces

violaceochromogenes. The document is intended for researchers, scientists, and drug

development professionals working with microbial secondary metabolites, particularly

polyketides and anthracyclines.

Introduction to Cinerubins and the Discovery of
Cinerubin X
Cinerubins are a class of anthracycline antibiotics known for their antibacterial and antitumor

properties. They are produced by various species of Streptomyces. The core structure of

cinerubins, like other anthracyclines, is derived from a polyketide backbone that undergoes a

series of enzymatic modifications, including cyclizations, oxidations, and glycosylations.

In 1986, a new member of this family, Cinerubin X, was discovered from the fermentation

broth of a blocked mutant of Streptomyces violaceochromogenes[1]. The production of a novel

metabolite by a blocked mutant suggests that the mutation occurred in a gene responsible for a

specific step in the biosynthesis of the parent cinerubin, leading to the accumulation of a shunt

product or a modified intermediate. While the original publication identified the structure of

Cinerubin X, detailed information regarding the specific genetic lesion and quantitative

production data in the mutant versus the wild-type strain is not extensively available in the

public domain.
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This guide will therefore focus on the proposed biosynthetic pathway of cinerubins, based on

the well-characterized biosynthesis of the related compound Cinerubin B from Streptomyces

sp. SPB074, and will infer the potential metabolic block leading to the formation of Cinerubin
X.

Proposed Biosynthetic Pathway of Cinerubins
The biosynthesis of cinerubins is a complex process involving a type II polyketide synthase

(PKS) and a series of tailoring enzymes. The gene cluster for Cinerubin B biosynthesis in

Streptomyces sp. SPB074 provides a roadmap for understanding this pathway[2]. The pathway

can be divided into three main stages:

Polyketide Backbone Synthesis: A minimal PKS, typically consisting of a ketosynthase (KS),

a chain length factor (CLF), and an acyl carrier protein (ACP), iteratively condenses malonyl-

CoA extender units with a starter unit (likely propionyl-CoA) to form a linear polyketide chain.

Aglycone Formation: The polyketide chain undergoes a series of cyclizations and

aromatizations, catalyzed by cyclases and aromatases, to form the tetracyclic aglycone core,

ε-rhodomycinone.

Glycosylation and Tailoring: The aglycone is then decorated with one or more deoxy sugars,

a hallmark of anthracyclines. This process is mediated by glycosyltransferases. Further

tailoring reactions, such as hydroxylations and methylations, can occur to yield the final

cinerubin structures.

Visualization of the Proposed Cinerubin Biosynthesis
Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of

a generic cinerubin, highlighting the key enzymatic steps.
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Caption: Proposed biosynthetic pathway for Cinerubins A/B and the hypothetical branch

leading to Cinerubin X.

The Blocked Mutant and the Formation of Cinerubin
X
The formation of Cinerubin X in a blocked mutant of S. violaceochromogenes implies a

disruption in the normal biosynthetic pathway of the parent cinerubin, likely Cinerubin A or B.

Based on the general structure of anthracyclines, a mutation could occur in one of the

glycosyltransferase genes or in a gene responsible for the biosynthesis of one of the deoxy

sugars.

For instance, if the mutation inactivates the glycosyltransferase responsible for adding the third

sugar (L-cinerulose), the diglycosylated intermediate might accumulate or be modified by other

enzymes, leading to the formation of Cinerubin X. Without the full structural elucidation of

Cinerubin X and the genetic characterization of the mutant, the precise nature of the metabolic

block remains speculative.

Quantitative Data
As the primary literature describing the Cinerubin X blocked mutant does not provide

quantitative data on metabolite production, a comparative table cannot be constructed.

However, in a typical scenario of a blocked mutant, the production of the final product (e.g.,

Cinerubin A/B) would be significantly reduced or abolished, while the novel shunt product

(Cinerubin X) and potentially its precursor would accumulate.
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Metabolite Wild-Type Strain (µg/mL)
Blocked Mutant Strain
(µg/mL)

Cinerubin A/B High Low / Undetectable

Cinerubin X Undetectable High

Precursor Intermediate Low High

This table represents a

hypothetical scenario due to

the lack of available data.

Experimental Protocols
The study of blocked mutants in Streptomyces and the characterization of their products

involve a combination of microbiological, genetic, and analytical chemistry techniques.

Generation of Blocked Mutants
Blocked mutants can be generated through random mutagenesis followed by screening, or

through targeted gene disruption.

Random Mutagenesis: Spores of the wild-type Streptomyces strain are exposed to a

mutagen, such as ultraviolet (UV) radiation or a chemical mutagen like N-methyl-N'-nitro-N-

nitrosoguanidine (NTG). Surviving colonies are then screened for altered metabolite profiles.

Targeted Gene Disruption: Once the biosynthetic gene cluster is identified, specific genes

can be inactivated using techniques like homologous recombination or CRISPR-Cas9-based

genome editing.

The following diagram outlines a general workflow for generating and screening blocked

mutants.
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Caption: General workflow for the generation and screening of blocked mutants in

Streptomyces.

Metabolite Analysis by High-Performance Liquid
Chromatography (HPLC)
HPLC is a crucial technique for comparing the metabolite profiles of wild-type and mutant

strains.

Sample Preparation: The Streptomyces strains are cultured in a suitable production medium.

The culture broth is then extracted with an organic solvent (e.g., ethyl acetate) to recover the

secondary metabolites. The solvent is evaporated, and the residue is redissolved in a

suitable solvent (e.g., methanol) for HPLC analysis.

Chromatographic Conditions:

Column: A C18 reverse-phase column is typically used for the separation of

anthracyclines.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount

of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Detection: A diode array detector (DAD) or a UV-Vis detector is used to monitor the elution

of compounds, typically at wavelengths corresponding to the absorbance maxima of

anthracyclines (around 254 nm and 480 nm).

Data Analysis: The chromatograms of the wild-type and mutant strains are compared to

identify new peaks (representing novel metabolites like Cinerubin X) and missing peaks

(representing the product that is no longer synthesized).

Structure Elucidation of Novel Metabolites
The structure of a new metabolite like Cinerubin X is determined using a combination of

spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of

the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are used to elucidate the detailed chemical structure and

stereochemistry.

Conclusion
The discovery of Cinerubin X from a blocked mutant of Streptomyces violaceochromogenes

exemplifies the potential of microbial genetics and metabolic engineering in generating novel

bioactive compounds. While the specific details of the mutation leading to Cinerubin X
production are not fully elucidated in the available literature, the study of such mutants provides

valuable insights into the biosynthesis of complex natural products. By understanding the

biosynthetic pathway and the points at which it can be blocked or diverted, researchers can

develop strategies for the rational design and production of new drug candidates. Further

investigation into the Cinerubin X biosynthetic pathway, including the identification of the

mutated gene and a detailed characterization of the enzymatic steps, will be crucial for fully

harnessing the potential of this unique anthracycline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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